succinylcholine's chemical structure and properties for research applications
succinylcholine's chemical structure and properties for research applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinylcholine, also known as suxamethonium, is a depolarizing neuromuscular blocking agent widely utilized in clinical settings to induce short-term muscle paralysis. Its rapid onset and short duration of action make it an invaluable tool for procedures such as endotracheal intubation. Structurally, succinylcholine is a quaternary ammonium compound composed of two acetylcholine molecules linked by their acetyl groups.[1][2] This unique structure dictates its mechanism of action, acting as an agonist at the nicotinic acetylcholine receptors (nAChRs) of the neuromuscular junction.[3] This technical guide provides an in-depth overview of succinylcholine's chemical structure, physicochemical properties, and its applications in research, complete with detailed experimental protocols and data visualizations.
Chemical Structure and Physicochemical Properties
Succinylcholine is the bis-choline ester of succinic acid.[1] Its chemical structure is fundamental to its function, mimicking the endogenous neurotransmitter acetylcholine and thereby enabling it to bind to and activate nAChRs.
IUPAC Name: trimethyl-[2-[4-oxo-4-[2-(trimethylazaniumyl)ethoxy]butanoyl]oxyethyl]azanium[2]
Molecular Formula (ion): C₁₄H₃₀N₂O₄²⁺[2]
The physicochemical properties of succinylcholine are critical for its formulation, stability, and pharmacokinetic profile. It is typically available as a chloride salt, which is a fine, white crystalline powder.[4][5] Succinylcholine exhibits high water solubility and low lipid solubility.[6]
Quantitative Physicochemical and Pharmacokinetic Data
The following tables summarize the key quantitative properties of succinylcholine, providing a comprehensive reference for researchers.
| Property | Value | Reference(s) |
| Molecular Weight (ion) | 290.40 g/mol | [2] |
| Molecular Weight (Chloride Salt) | 361.3 g/mol | [4][7] |
| Molecular Weight (Chloride Dihydrate Salt) | 397.3 g/mol | [5] |
| Melting Point | ~190 °C | [6] |
| Water Solubility | ≥ 100 mg/mL | [6] |
| Solubility in PBS (pH 7.2) | 10 mg/mL | [5] |
| XLogP | -0.74 | [2] |
| pKa | > 13 |
| Pharmacokinetic/Pharmacodynamic Parameter | Value | Condition | Reference(s) |
| Onset of Action (IV) | 30-60 seconds | [3] | |
| Duration of Action | 5-7 minutes | [3] | |
| Metabolism | Hydrolysis by butyrylcholinesterase | In plasma | [8][9] |
| Elimination Half-Life | 4-6 minutes | [3] | |
| EC₅₀ (human muscle-type nAChR) | 10.8 µM | Xenopus oocytes | [1] |
| IC₅₀ (neuronal nAChRs: α3β2, α3β4, α4β2, α7) | > 100 µM | Xenopus oocytes | [1] |
Mechanism of Action at the Neuromuscular Junction
Succinylcholine exerts its effect by acting as an agonist at the nicotinic acetylcholine receptors located on the motor endplate of the neuromuscular junction.[3] Its binding to the α-subunits of the nAChR mimics the action of acetylcholine, leading to the opening of the ion channel and a subsequent influx of sodium ions and efflux of potassium ions.[10] This results in depolarization of the postsynaptic membrane, which initially manifests as transient muscle fasciculations.[3]
Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase in the synaptic cleft, succinylcholine is not a substrate for this enzyme.[9] Its prolonged presence in the synaptic cleft leads to a persistent depolarization of the motor endplate. This sustained depolarization causes the voltage-gated sodium channels in the adjacent muscle membrane to become inactivated, rendering the neuromuscular junction refractory to further stimulation by acetylcholine and resulting in flaccid paralysis.[3] The action of succinylcholine is terminated by its diffusion away from the neuromuscular junction and subsequent hydrolysis in the plasma by butyrylcholinesterase (pseudocholinesterase).[8][9]
Experimental Protocols for Research Applications
Quantitative Analysis of Succinylcholine and Succinylmonocholine by HPLC-MS/MS
This protocol describes a method for the simultaneous determination of succinylcholine (SUX) and its primary metabolite, succinylmonocholine (SMC), in biological matrices such as serum or urine.
Methodology:
-
Sample Preparation:
-
Acidify serum or urine samples.
-
Perform solid-phase extraction (SPE) using polymeric reversed-phase cartridges. Utilize an ion-pairing reagent such as heptafluorobutyric acid (HFBA) to retain the quaternary ammonium compounds.
-
Elute the analytes from the SPE cartridge.
-
For internal standardization, use deuterated analogs (e.g., SUX-d₁₈ and SMC-d₃).
-
-
Chromatographic Separation:
-
Employ a High-Performance Liquid Chromatography (HPLC) system.
-
Use a C18 reversed-phase column (e.g., Phenomenex Synergi Hydro RP, 4 µm, 150 x 2 mm).
-
Establish a gradient elution profile using a mobile phase consisting of:
-
Mobile Phase A: 5 mM ammonium formate buffer, pH 3.5
-
Mobile Phase B: Acetonitrile
-
-
The separation is typically achieved within 13 minutes.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the fragmentation of the parent ions to specific product ions for both SUX and SMC for quantification.
-
Butyrylcholinesterase (BChE) Activity Assay
This colorimetric assay is used to determine the activity of BChE, the enzyme responsible for the metabolism of succinylcholine.
Methodology:
-
Principle: The assay is based on the hydrolysis of a substrate, such as butyrylthiocholine, by BChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.
-
Reagents:
-
Assay Buffer (e.g., phosphate buffer, pH 7.4)
-
Butyrylthiocholine (substrate)
-
DTNB
-
BChE standard (for calibration curve)
-
Sample (e.g., plasma, serum)
-
-
Procedure:
-
Prepare a working solution containing the assay buffer, DTNB, and butyrylthiocholine.
-
Add the sample or BChE standard to a 96-well plate.
-
Initiate the reaction by adding the working solution to each well.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Measure the absorbance at 412 nm at multiple time points to determine the rate of reaction.
-
Calculate the BChE activity based on the rate of TNB formation, using a standard curve generated with known concentrations of TNB or BChE.
-
Electrophysiological Analysis of nAChR Function
The effects of succinylcholine on nAChRs can be characterized using electrophysiological techniques such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp on cultured cells expressing the receptor.
Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Inject cRNA encoding the subunits of the desired nAChR subtype (e.g., human muscle-type α₁β₁γδ) into the oocytes.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Recording:
-
Place an oocyte in a recording chamber continuously perfused with a physiological salt solution.
-
Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Apply succinylcholine at various concentrations to the oocyte via the perfusion system.
-
Record the inward current elicited by the activation of the nAChRs.
-
-
Data Analysis:
-
Measure the peak current amplitude at each concentration of succinylcholine.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the EC₅₀ and Hill coefficient.
-
In Vitro Muscle Contracture Test
This assay measures the direct effect of succinylcholine on skeletal muscle contractility.
Methodology:
-
Muscle Preparation:
-
Isolate a skeletal muscle preparation (e.g., rat phrenic nerve-hemidiaphragm).
-
Mount the muscle in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Attach one end of the muscle to a force transducer to measure isometric contractions.
-
-
Stimulation and Recording:
-
Stimulate the motor nerve with electrodes to elicit twitch contractions of the muscle.
-
Record the baseline twitch tension.
-
Add succinylcholine to the organ bath at various concentrations.
-
Observe and record the initial fasciculations (increase in muscle tension) followed by the inhibition of the nerve-stimulation-induced twitch contractions (neuromuscular blockade).
-
-
Data Analysis:
-
Quantify the magnitude of the initial contracture and the degree of twitch tension inhibition at each succinylcholine concentration.
-
Determine the concentration of succinylcholine that produces a 50% reduction in twitch height (IC₅₀).
-
Conclusion
Succinylcholine remains a compound of significant interest in both clinical practice and biomedical research. Its well-defined mechanism of action and distinctive pharmacological profile provide a valuable tool for investigating the function of the neuromuscular junction and the properties of nicotinic acetylcholine receptors. The experimental protocols outlined in this guide offer a framework for researchers to quantitatively assess the chemical and biological properties of succinylcholine, facilitating further advancements in our understanding of neuromuscular transmission and the development of novel therapeutics.
References
- 1. Activation and inhibition of human muscular and neuronal nicotinic acetylcholine receptors by succinylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinylcholine | C14H30N2O4+2 | CID 5314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pshp.org [pshp.org]
- 4. Succinylcholine Chloride | C14H30Cl2N2O4 | CID 22475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Succinylcholine Chloride [drugfuture.com]
- 7. Succinylcholine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. ClinPGx [clinpgx.org]
- 9. Prolongation of succinylcholine effect | Clinical Gate [clinicalgate.com]
- 10. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
